![molecular formula C15H16N2O3 B14439697 1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one CAS No. 80150-67-0](/img/structure/B14439697.png)
1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one is a complex organic compound with significant applications in various fields. It is characterized by the presence of oxirane (epoxide) groups and an imidazole ring, which contribute to its unique chemical properties. The compound’s molecular formula is C₁₄H₁₄N₂O₃, and it is known for its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting an aldehyde with an amine in the presence of an acid catalyst. This step forms the core structure of the compound.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with the imidazole ring in the presence of a Lewis acid catalyst.
Addition of Oxirane Groups: The final step involves the addition of oxirane groups to the imidazole ring. This is achieved by reacting the intermediate compound with epichlorohydrin under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols react with the oxirane groups under mild conditions.
Major Products
Diols: Formed from the oxidation of oxirane groups.
Imidazoline Derivatives: Formed from the reduction of the imidazole ring.
Substituted Imidazoles: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its reactive oxirane groups.
Mécanisme D'action
The mechanism of action of 1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one involves its reactive oxirane groups and imidazole ring:
Oxirane Groups: These groups can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in cross-linking reactions and polymerization processes.
Imidazole Ring: The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. This interaction is the basis for its use as an enzyme inhibitor in biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis[(oxiran-2-yl)methyl]benzene: Similar structure but lacks the imidazole ring.
Bisphenol F diglycidyl ether: Contains oxirane groups but has a different core structure.
Bisphenol A diglycidyl ether: Similar in having oxirane groups but differs in the central aromatic structure.
Uniqueness
1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one is unique due to the combination of oxirane groups and an imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Propriétés
Numéro CAS |
80150-67-0 |
|---|---|
Formule moléculaire |
C15H16N2O3 |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
1,3-bis(oxiran-2-ylmethyl)-4-phenylimidazol-2-one |
InChI |
InChI=1S/C15H16N2O3/c18-15-16(6-12-9-19-12)8-14(11-4-2-1-3-5-11)17(15)7-13-10-20-13/h1-5,8,12-13H,6-7,9-10H2 |
Clé InChI |
ROWOYNMGKLVQLJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CN2C=C(N(C2=O)CC3CO3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


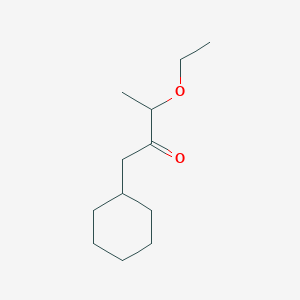
![2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14439629.png)
![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)
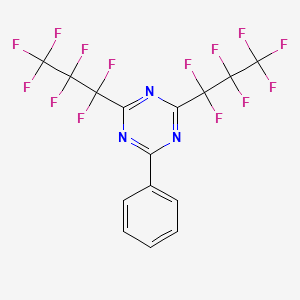
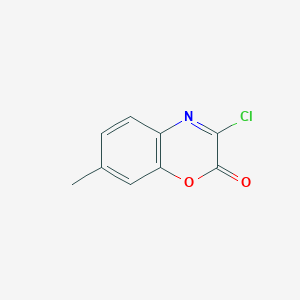
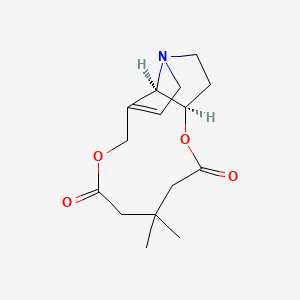
![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)
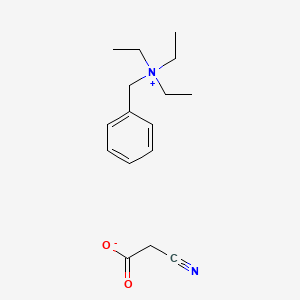


![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)
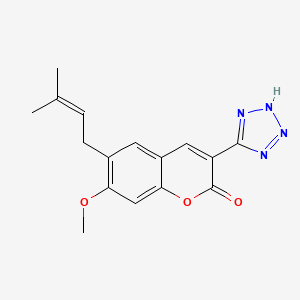

![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)
